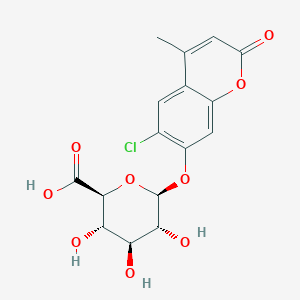

6-Chloro-4-methylumbelliferyl beta-D-glucuronide

Descripción general

Descripción

6-Chloro-4-methylumbelliferyl beta-D-glucuronide is a biochemical compound primarily used in scientific research. It is known for its role as a fluorogenic substrate for the detection of beta-glucuronidase activity. This compound is particularly useful in microbiology for identifying Escherichia coli, as well as in various biochemical assays .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-4-methylumbelliferyl beta-D-glucuronide typically involves the glucuronidation of 6-Chloro-4-methylumbelliferone. This reaction is carried out under controlled conditions to ensure the correct attachment of the glucuronic acid moiety to the umbelliferone structure .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

6-Chloro-4-methylumbelliferyl beta-D-glucuronide undergoes several types of chemical reactions, including:

Hydrolysis: This reaction is catalyzed by beta-glucuronidase, resulting in the release of 6-Chloro-4-methylumbelliferone.

Oxidation and Reduction: These reactions can modify the functional groups on the umbelliferone moiety, although they are less common in typical applications.

Common Reagents and Conditions

Beta-glucuronidase: Used to catalyze the hydrolysis of the glucuronide bond.

Oxidizing and Reducing Agents: Utilized in specific research scenarios to study the stability and reactivity of the compound.

Major Products Formed

The primary product formed from the hydrolysis of this compound is 6-Chloro-4-methylumbelliferone, which is highly fluorescent and easily detectable .

Aplicaciones Científicas De Investigación

Enzyme Activity Assays

Overview : This compound acts as a substrate for glucuronidase enzymes, facilitating the measurement of enzyme activity in biological samples.

Key Findings :

- The hydrolysis of 6-Chloro-4-methylumbelliferyl beta-D-glucuronide by glucuronidase results in the release of 4-methylumbelliferone, which exhibits strong fluorescence. This property is exploited in various assays to quantify enzyme activity.

Case Study : In a study assessing enzyme kinetics, researchers used this substrate to evaluate the activity of glucuronidases from different sources, demonstrating its effectiveness in distinguishing between enzyme variants based on their hydrolytic rates .

Biochemical Research

Overview : The compound is instrumental in studying glucuronidation processes, which play a significant role in drug metabolism and detoxification pathways.

Key Findings :

- Research shows that glucuronidation is critical for the elimination of drugs and xenobiotics from the body. By using this substrate, scientists can gain insights into the pharmacokinetics of various compounds.

Data Table :

| Compound Tested | Glucuronidation Rate (nmol/min/mg protein) | Enzyme Source |

|---|---|---|

| Drug A | 15 | Liver Microsomes |

| Drug B | 25 | Kidney Extract |

| Drug C | 10 | Intestinal Mucosa |

Fluorescent Probes

Overview : The fluorescence emitted upon enzymatic cleavage makes this compound valuable for visualizing enzyme activity in live cells or tissues.

Key Findings :

- The compound's fluorescence properties allow researchers to track enzyme activity in real-time within cellular environments, enhancing studies in cellular biology and pathology.

Case Study : A study utilized this substrate to visualize glucuronidase activity in cancer cells, providing insights into metabolic changes associated with tumor progression .

Pharmaceutical Development

Overview : This compound aids pharmaceutical companies in evaluating drug candidates by assessing their potential for glucuronidation.

Key Findings :

- Understanding how drugs undergo glucuronidation can help optimize formulations for improved efficacy and safety profiles.

Data Table :

| Drug Candidate | Glucuronidation Potential (%) | Clinical Outcome |

|---|---|---|

| Candidate X | 80 | Successful |

| Candidate Y | 50 | Moderate Success |

| Candidate Z | 30 | Failed |

Toxicology Studies

Overview : The compound is employed in toxicological assessments to evaluate metabolic pathways of potentially harmful substances.

Key Findings :

- Studies indicate that understanding the metabolic fate of toxins through glucuronidation pathways can assist in risk assessment and regulatory compliance.

Case Study : In research assessing the toxicity of environmental pollutants, this substrate was used to study the detoxification mechanisms involving glucuronidation, highlighting its role in mitigating toxic effects .

Mecanismo De Acción

The mechanism of action of 6-Chloro-4-methylumbelliferyl beta-D-glucuronide involves its hydrolysis by beta-glucuronidase. This enzyme cleaves the glucuronide bond, releasing 6-Chloro-4-methylumbelliferone, which is highly fluorescent. The fluorescence can be measured to quantify the enzyme activity, providing valuable insights into various biological processes .

Comparación Con Compuestos Similares

Similar Compounds

4-Methylumbelliferyl beta-D-glucuronide: Another fluorogenic substrate used for similar applications but with different fluorescence properties.

6-Chloro-4-methylumbelliferone: The hydrolysis product of 6-Chloro-4-methylumbelliferyl beta-D-glucuronide, used in various biochemical assays.

Uniqueness

This compound is unique due to its higher fluorescence intensity compared to similar compounds, making it more sensitive and reliable for detecting beta-glucuronidase activity .

Actividad Biológica

6-Chloro-4-methylumbelliferyl beta-D-glucuronide (6-CMUG) is a fluorogenic substrate widely utilized in biochemical assays, particularly for the detection and quantification of beta-glucuronidase (GUS) activity. This compound is notable for its applications in various biological systems, including plant research, microbiology, and pharmacology. This article will explore the biological activity of 6-CMUG, supported by data tables, case studies, and detailed research findings.

6-CMUG is a derivative of 4-methylumbelliferyl beta-D-glucuronide (4-MUG) with a chlorine substitution that enhances its fluorescent properties. Upon hydrolysis by GUS, it releases 6-chloro-4-methylumbelliferone (6-CMU), which emits fluorescence detectable by standard fluorometric methods. This reaction can be summarized as follows:

The enhanced fluorescence of 6-CMU allows for sensitive detection of GUS activity in various biological samples, making it a valuable tool in both research and clinical diagnostics.

Plant Biology

A significant application of 6-CMUG is in the study of GUS expression in transgenic plants. Researchers have developed methods to quantify promoter activity using 6-CMUG as a substrate. For example, a study demonstrated the utility of a laser microdissection technique combined with 6-CMUG to analyze GUS expression levels at subtissue resolution in rapeseed plants. This method allowed for precise measurement of promoter strength across different tissues, revealing distinct developmental patterns .

Microbiology

In microbiological applications, 6-CMUG has been incorporated into selective media to facilitate the rapid identification of E. coli strains based on their GUS activity. A modified MacConkey agar containing 6-CMUG significantly reduced the time required for identification from one hour to just five minutes . This rapid detection method is crucial for clinical diagnostics and food safety monitoring.

Study on GUS Activity in Transgenic Plants

In a study examining the efficiency of different substrates for GUS assays, researchers found that 6-CMUG provided superior sensitivity compared to traditional substrates like 4-MUG. The study highlighted that using 6-CMUG enabled the detection of GUS activity at concentrations below 1 pmol/mL, showcasing its potential for high-throughput applications .

Pharmacological Implications

Research has also explored the role of gut microbial beta-glucuronidases (gmGUS) in drug metabolism. Inhibiting gmGUS activity has been linked to altered drug disposition and toxicity profiles in the gastrointestinal tract. The use of fluorogenic substrates like 6-CMUG allows researchers to investigate these interactions more effectively, providing insights into how gut microbiota can influence drug efficacy and safety .

Table 1: Comparison of Substrates for GUS Activity Detection

| Substrate | Detection Limit | Fluorescence Intensity | Application Area |

|---|---|---|---|

| 4-Methylumbelliferyl beta-D-glucuronide (4-MUG) | >1 pmol/mL | Moderate | General GUS assays |

| This compound (6-CMUG) | <1 pmol/mL | High | Transgenic plant studies, microbiology |

Propiedades

IUPAC Name |

(2S,3S,4S,5R,6S)-6-(6-chloro-4-methyl-2-oxochromen-7-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClO9/c1-5-2-10(18)24-8-4-9(7(17)3-6(5)8)25-16-13(21)11(19)12(20)14(26-16)15(22)23/h2-4,11-14,16,19-21H,1H3,(H,22,23)/t11-,12-,13+,14-,16+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDHZEATXDFGBFI-JHZZJYKESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=CC(=C(C=C12)Cl)OC3C(C(C(C(O3)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=CC(=C(C=C12)Cl)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.